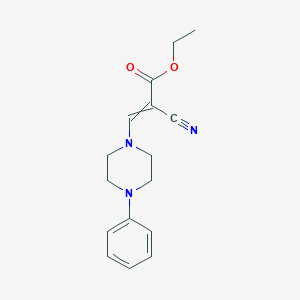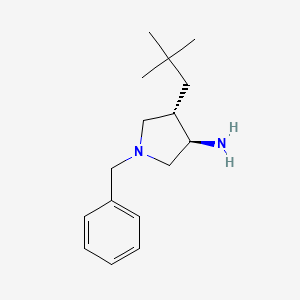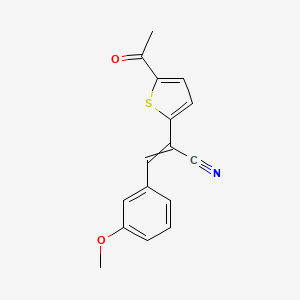
Quinocide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Clorhidrato de Quinocide es un derivado de la quinolina, específicamente conocido como Clorhidrato de N1-(6-Metoxí-8-quinolinil)-1,4-pentanediamina. Es un compuesto antimalárico que ha sido ampliamente estudiado por su potencial terapéutico. El compuesto se caracteriza por su fórmula molecular C15H21N3O.HCl y un peso molecular de 295,81 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Clorhidrato de Quinocide generalmente implica la reacción de 6-metoxí-8-quinolina con 1,4-pentanediamina. El proceso incluye varios pasos como la condensación de Michael, la eliminación de éster fórmico, la cloración de acilo, la amida, y la carbonilación . Las condiciones de reacción se controlan cuidadosamente para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial del Clorhidrato de Quinocide se logra a través de un proceso escalable que asegura un alto rendimiento y rentabilidad. El método implica el uso de materias primas de bajo coste y condiciones de reacción sencillas, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Clorhidrato de Quinocide experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el Clorhidrato de Quinocide en sus correspondientes derivados de amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de quinolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como los halógenos y los nucleófilos bajo condiciones controladas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de quinolina, que tienen aplicaciones significativas en la química medicinal .
Aplicaciones Científicas De Investigación
El Clorhidrato de Quinocide tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para sintetizar otros derivados de quinolina.
Biología: El compuesto se estudia por sus propiedades antimaláricas y sus efectos en los sistemas biológicos.
Industria: El compuesto se utiliza en la producción de tintes y pigmentos debido a su estabilidad química y propiedades de color
Mecanismo De Acción
El mecanismo de acción del Clorhidrato de Quinocide implica su interacción con el ADN del parásito de la malaria. El compuesto se intercala entre los pares de bases del ADN, inhibiendo los procesos de transcripción y traducción. Esto conduce a la interrupción de las actividades metabólicas del parásito y, en última instancia, a su muerte .
Comparación Con Compuestos Similares
Compuestos Similares
Quinacrina: Otro compuesto antimalárico con un mecanismo de acción similar.
Cloroquina: Fármaco antimalárico ampliamente utilizado con una estructura química diferente pero efectos terapéuticos similares.
Mepacrina: Se utiliza para tratar la giardiasis y la leishmaniasis cutánea
Unicidad
El Clorhidrato de Quinocide es único debido a su estructura molecular específica, que le permite intercalarse eficazmente con el ADN y perturbar los procesos metabólicos del parásito. Su alta eficacia y bajo coste de producción lo convierten en un compuesto valioso en el campo de la química medicinal .
Propiedades
Fórmula molecular |
C15H22ClN3O |
|---|---|
Peso molecular |
295.81 g/mol |
Nombre IUPAC |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;1H |
Clave InChI |
RSHUSJVSIARPDC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)



![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)


![2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide](/img/structure/B11727555.png)

